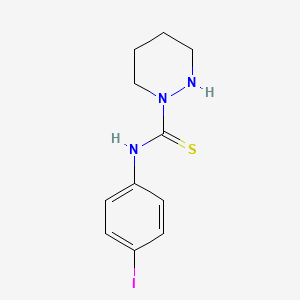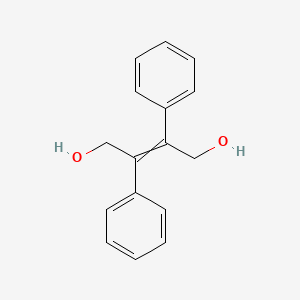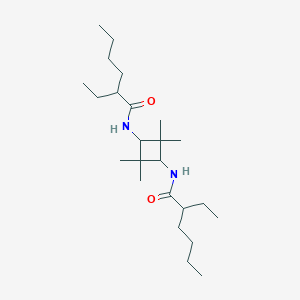
N,N'-(2,2,4,4-Tetramethylcyclobutane-1,3-diyl)bis(2-ethylhexanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(2,2,4,4-Tetramethylcyclobutane-1,3-diyl)bis(2-ethylhexanamide) is a synthetic organic compound characterized by its unique cyclobutane core with four methyl groups and two ethylhexanamide substituents
Preparation Methods
The synthesis of N,N’-(2,2,4,4-Tetramethylcyclobutane-1,3-diyl)bis(2-ethylhexanamide) typically involves the following steps:
Formation of the Cyclobutane Core: The cyclobutane core is synthesized through the pyrolysis of isobutyric anhydride, followed by hydrogenation of the resulting 2,2,4,4-tetramethylcyclobutanedione.
Attachment of Ethylhexanamide Groups: The ethylhexanamide groups are introduced through a reaction with 2-ethylhexanoyl chloride in the presence of a base such as triethylamine. This step ensures the formation of the desired amide bonds.
Chemical Reactions Analysis
N,N’-(2,2,4,4-Tetramethylcyclobutane-1,3-diyl)bis(2-ethylhexanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylhexanamide groups can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N,N’-(2,2,4,4-Tetramethylcyclobutane-1,3-diyl)bis(2-ethylhexanamide) has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymeric materials, providing rigidity and thermal stability to the resulting polymers.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with high impact resistance and transparency.
Biological Studies: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of N,N’-(2,2,4,4-Tetramethylcyclobutane-1,3-diyl)bis(2-ethylhexanamide) involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The cyclobutane core provides a rigid framework, while the ethylhexanamide groups facilitate interactions with biological molecules, enhancing the compound’s stability and efficacy in various applications.
Comparison with Similar Compounds
N,N’-(2,2,4,4-Tetramethylcyclobutane-1,3-diyl)bis(2-ethylhexanamide) can be compared with other similar compounds such as:
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: This compound is used as a monomer in polymer synthesis and offers similar thermal and mechanical properties.
2,2,4,4-Tetramethylcyclobutanedione: It serves as a precursor in the synthesis of various industrial products and exhibits unique reactivity due to its diketone structure.
N,N’-(2,2,4,4-Tetramethylcyclobutane-1,3-diyl)bis(2-ethylhexanamide) stands out due to its specific amide functionalities, which provide additional versatility in chemical reactions and applications.
Properties
CAS No. |
61972-62-1 |
|---|---|
Molecular Formula |
C24H46N2O2 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
2-ethyl-N-[3-(2-ethylhexanoylamino)-2,2,4,4-tetramethylcyclobutyl]hexanamide |
InChI |
InChI=1S/C24H46N2O2/c1-9-13-15-17(11-3)19(27)25-21-23(5,6)22(24(21,7)8)26-20(28)18(12-4)16-14-10-2/h17-18,21-22H,9-16H2,1-8H3,(H,25,27)(H,26,28) |
InChI Key |
GPGXOGJVNFDFHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NC1C(C(C1(C)C)NC(=O)C(CC)CCCC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


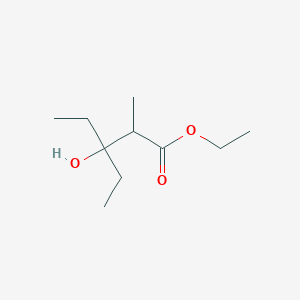


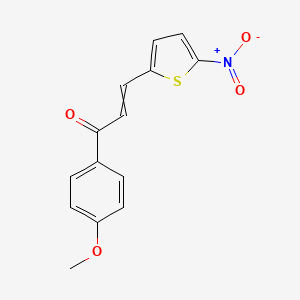
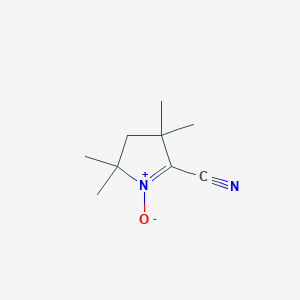
![2-Azabicyclo[2.2.2]octan-6-ol, 6-[3-(1,3-dioxolan-2-yl)propyl]-](/img/structure/B14561442.png)
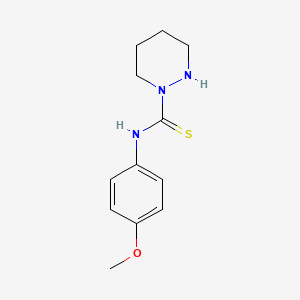
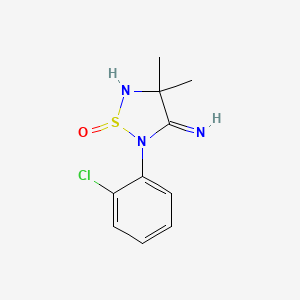
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}benzonitrile](/img/structure/B14561460.png)
![Piperidinium, 1-ethyl-1-[2-[(1-oxo-2-propenyl)oxy]ethyl]-, iodide](/img/structure/B14561464.png)
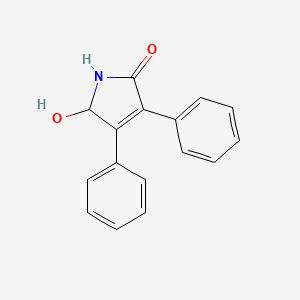
![N'-[4-(4-Chlorobenzoyl)phenyl]-N,N-dimethylurea](/img/structure/B14561501.png)
